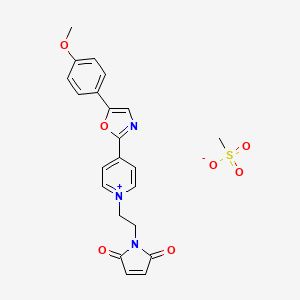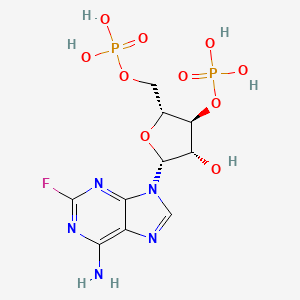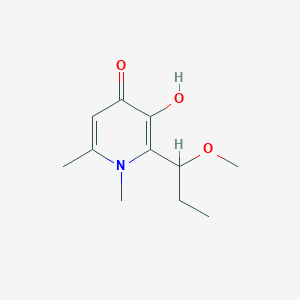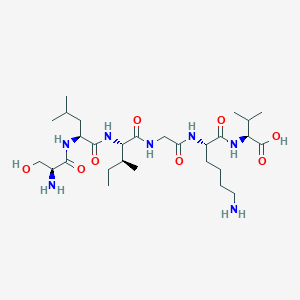
2,2'-Dichloro-3,4'-bipyridine
描述
2,2’-Dichloro-3,4’-bipyridine is a chemical compound belonging to the bipyridine family, characterized by two pyridine rings connected by a single bond. This compound is notable for its two chlorine atoms attached at the 2 and 2’ positions of the bipyridine structure. Bipyridines, including 2,2’-Dichloro-3,4’-bipyridine, are widely recognized for their role as ligands in coordination chemistry, where they form complexes with metal ions .
准备方法
The synthesis of 2,2’-Dichloro-3,4’-bipyridine typically involves the coupling of halogenated pyridine derivatives. One common method is the Negishi coupling, which involves the reaction between 2-pyridyl zinc halides and bromopyridines in the presence of a palladium catalyst . Another approach is the Stille-type cross-coupling reaction, which also utilizes palladium catalysts to facilitate the formation of the bipyridine structure . Industrial production methods often employ these catalytic processes due to their efficiency and high yield.
化学反应分析
2,2’-Dichloro-3,4’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Redox Reactions: This compound can participate in redox reactions, forming bipyridinium salts which are useful in redox flow batteries.
Coordination Reactions: As a ligand, it forms complexes with metal ions, which can be utilized in catalysis and material science.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2,2’-Dichloro-3,4’-bipyridine has several applications in scientific research:
Coordination Chemistry:
Redox Flow Batteries: Its redox properties make it a candidate for use in energy storage systems.
Biological Studies:
作用机制
The mechanism of action of 2,2’-Dichloro-3,4’-bipyridine primarily involves its role as a ligand in coordination complexes. The nitrogen atoms in the pyridine rings coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The specific pathways and molecular targets depend on the metal ion and the nature of the catalytic process .
相似化合物的比较
2,2’-Dichloro-3,4’-bipyridine can be compared with other bipyridine isomers such as 2,2’-bipyridine, 3,3’-bipyridine, and 4,4’-bipyridine. Each of these isomers has unique properties based on the position of the nitrogen atoms and any substituents:
2,2’-Bipyridine: Known for its robust redox stability and ease of functionalization.
3,3’-Bipyridine: Less common and has different redox properties compared to 2,2’- and 4,4’-isomers.
4,4’-Bipyridine: Exhibits higher conformational flexibility and is used in various coordination complexes.
The uniqueness of 2,2’-Dichloro-3,4’-bipyridine lies in its specific substitution pattern, which influences its reactivity and the types of complexes it can form.
属性
IUPAC Name |
2-chloro-3-(2-chloropyridin-4-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2/c11-9-6-7(3-5-13-9)8-2-1-4-14-10(8)12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIMZUXSXNGIOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461635 | |
| Record name | 2,2'-Dichloro-3,4'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
643082-10-4 | |
| Record name | 2,2'-Dichloro-3,4'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,2'-Dichloro-3,4'-bipyridine in the synthesis of Nemertelline?
A1: this compound serves as a crucial building block in the efficient synthesis of Nemertelline, a quaterpyridine neurotoxin. The compound is subjected to regioselective Suzuki cross-coupling reactions with pyridin-3-yl boronic acid. This leads to the formation of Nemertelline in a streamlined two-step process. [] You can find the paper detailing this process here: []. This synthetic route highlights the importance of this compound in accessing complex molecules like Nemertelline for further study.
Q2: Are there alternative methods for synthesizing Nemertelline?
A2: While other methods for synthesizing Nemertelline may exist, the research highlights the efficiency and advantages of utilizing this compound as a starting point. The paper emphasizes the "versatile route" and "efficient two-step rapid synthesis" afforded by this approach []. This suggests that compared to potential alternative routes, this method might offer advantages in terms of yield, cost-effectiveness, or reduced steps, making it a preferred choice for researchers.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzamide](/img/structure/B1354024.png)


![N-[(2S,3R,4R,5R,6R)-2-[(6-Chloro-1H-indol-3-YL)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-YL]acetamide](/img/structure/B1354032.png)






